molecular formula C12H13ClF3NO4S B254987 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid

5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid

Cat. No. B254987
M. Wt: 359.75 g/mol
InChI Key: WKQMBWYARCDXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid involves the inhibition of JAK enzymes, which are responsible for the phosphorylation and activation of signal transducers and activators of transcription (STAT) proteins. The inhibition of JAK enzymes leads to the downregulation of various cytokines and growth factors involved in the pathogenesis of various diseases, resulting in the suppression of inflammation and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid include the suppression of cytokine and growth factor signaling pathways, resulting in the downregulation of various pro-inflammatory and immune responses. It has been shown to reduce the levels of various cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in various disease models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid in lab experiments include its potent and selective inhibition of JAK enzymes, which makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors involved in the pathogenesis of various diseases. However, its limitations include its potential off-target effects and the need for careful optimization of experimental conditions to avoid toxicity and other adverse effects.

Future Directions

There are several future directions for the research and development of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid. These include the identification of new therapeutic applications for the drug in various diseases, the optimization of its pharmacokinetic properties to improve its efficacy and safety, and the development of more selective and potent JAK inhibitors with fewer off-target effects. Additionally, the use of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Conclusion
In conclusion, 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. Its potent and selective inhibition of JAK enzymes makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors involved in the pathogenesis of these diseases. However, its potential off-target effects and the need for careful optimization of experimental conditions should be taken into consideration. There are several future directions for the research and development of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid, which may lead to the development of more effective and safer therapies for various diseases.

Synthesis Methods

The synthesis of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid involves the reaction of 4-chloro-3-trifluoromethylbenzenesulfonyl chloride with 5-aminopentanoic acid in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in the pathogenesis of these diseases.

properties

Product Name

5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid

Molecular Formula

C12H13ClF3NO4S

Molecular Weight

359.75 g/mol

IUPAC Name

5-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid

InChI

InChI=1S/C12H13ClF3NO4S/c13-10-5-4-8(7-9(10)12(14,15)16)22(20,21)17-6-2-1-3-11(18)19/h4-5,7,17H,1-3,6H2,(H,18,19)

InChI Key

WKQMBWYARCDXPR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCCCC(=O)O)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCCCC(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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